4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal-Knorr Thiophene Synthesis, and others are typical and significant synthetic methods to thiophene derivatives . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis Approaches and Compound Characterization
Compounds related to 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid have been synthesized and characterized, demonstrating their relevance in chemical research. The study by Safonov et al. (2017) outlines the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, highlighting the potential of these compounds for creating new drugs. This is supported by Mabkhot et al. (2017), who synthesized novel compounds with thiophene and reported their antimicrobial properties, further indicating the chemical versatility of these compounds (Safonov et al., 2017) (Mabkhot et al., 2017).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potential of related compounds has been a subject of interest. Ünver et al. (2010) synthesized a series of novel triazol compounds containing a thiophen ring, testing them for antifungal properties. Kumar et al. (2010) also highlighted the synthesis and antimicrobial evaluation of some triazole derivatives containing a thiophen ring, supporting the biological activity of these compounds (Ünver et al., 2010) (Kumar et al., 2010).
Physico-Chemical Properties and Structural Assessment
Suhak et al. (2018) explored the synthesis, physic, and chemical properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4h-1,2,4-triazole-3-ylthio)acetate acids and their salts, emphasizing the importance of understanding the underlying properties for further applications. In addition, Castiñeiras et al. (2018) conducted a structural assessment of a related compound, underlining the significance of structural analysis in the development of these compounds (Suhak et al., 2018) (Castiñeiras et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their therapeutic effects . The triazole ring is also known to interact with biological targets and contribute to the compound’s therapeutic effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
The presence of the thiophene and triazole rings in the compound may influence its pharmacokinetic properties .
Result of Action
Thiophene-based compounds are known to exert various molecular and cellular effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of thiophene-based compounds .
Biochemical Analysis
Biochemical Properties
4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties. Additionally, it interacts with proteins involved in oxidative stress responses, enhancing their antioxidant activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can modulate gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This compound also interacts with DNA, causing structural changes that lead to the inhibition of DNA replication and transcription. Additionally, it can activate certain signaling pathways that induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, but it can degrade over time, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant anticancer activity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
5-thiophen-3-yl-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-1-2-13-3-4/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDCKCWFGJYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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